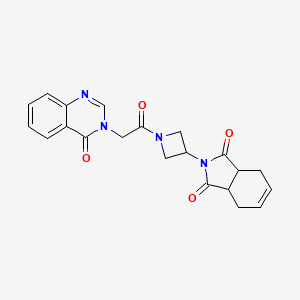
2-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H20N4O4 and its molecular weight is 392.415. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial Activity
Research has explored the synthesis of novel hybrid quinazolin-2,4-dione analogs, incorporating acetyl/amide bridged-nitrogen heterocyclic moieties, including azetidinone, for potential antimalarial applications. These compounds have been structurally confirmed and assessed through in silico molecular docking against the Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), a critical enzyme in the parasite's replication. Compound 11, from this series, demonstrated the highest binding affinity towards pfDHODH, suggesting its potential as a better antimalarial candidate. Pharmacokinetic properties (ADMET) of these compounds were also predicted using in silico techniques, indicating a modern approach in antimalarial drug discovery (Aboubakr Haredi Abdelmonsef et al., 2020).
Cancer Therapy
Another line of research focuses on the development of compounds for cancer therapy. The synthesis of "AZD9833," a potent and orally bioavailable selective estrogen receptor degrader and antagonist, is notable. This compound is designed for the treatment of ER+ breast cancer, showing comparable pharmacological profiles to existing treatments and advancing into clinical trials. This research underlines the compound's role in innovating breast cancer treatment options (James S. Scott et al., 2020).
Spectroscopic and Computational Studies
The compound and its derivatives have also been the subject of comprehensive spectroscopic and computational studies to determine their structural characteristics, stability, and reactivity. Such studies provide insights into the molecule's behavior and potential interactions, contributing to the broader understanding of its therapeutic potential. This includes examining its frontier molecular orbitals, intramolecular interactions, and electrophilic attack sites, which are essential for designing molecules with desired biological activities (A. El-Azab et al., 2017).
Aldose Reductase Inhibition
The isoquinoline-1,3-dione framework, related to the compound , has been used in the design of aldose reductase inhibitors (ARIs). ARIs are significant for their role in managing complications of diabetes, such as cataracts and neuropathy. N'-substituted spirosuccinimide, spiropyridazine, spiroazetidine, and acetic acid analogs have been evaluated for their in vitro and in vivo inhibitory activities, showcasing the versatility of the isoquinoline-1,3-dione framework in the design of potent ARIs (M. Malamas & T. Hohman, 1994).
Propiedades
IUPAC Name |
2-[1-[2-(4-oxoquinazolin-3-yl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c26-18(11-24-12-22-17-8-4-3-7-16(17)19(24)27)23-9-13(10-23)25-20(28)14-5-1-2-6-15(14)21(25)29/h1-4,7-8,12-15H,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLBIRVJXBBMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

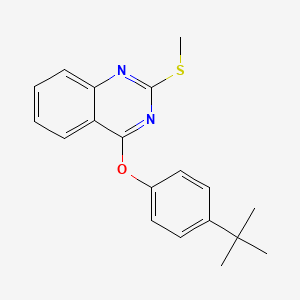
![N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide](/img/structure/B2605365.png)
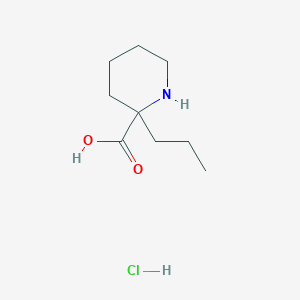
![(1R,3R)-3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid](/img/structure/B2605368.png)
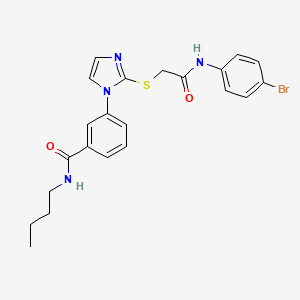
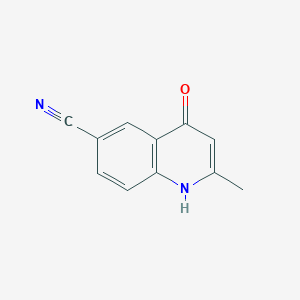
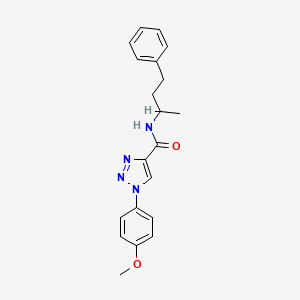
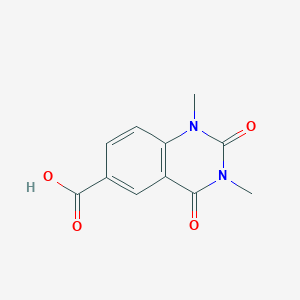
![N-[2-(2,2-diethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2605376.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2605379.png)
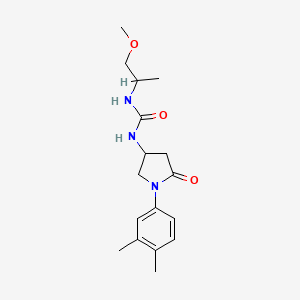
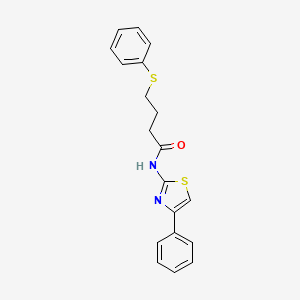

![4-((4-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2605386.png)